2-Amino-4-fluorophenol

Overview

Description

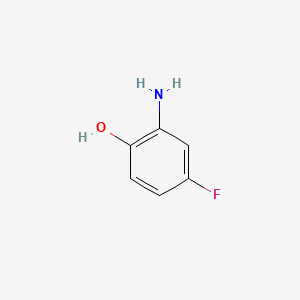

2-Amino-4-fluorophenol (CAS: 399-97-3, molecular formula: C₆H₆FNO) is a fluorinated aromatic compound featuring an amino (-NH₂) and hydroxyl (-OH) group at the 2- and 4-positions, respectively, with a fluorine atom at the 4-position. It is synthesized via the reduction of 2-nitro-4-fluorophenol using hydrogen gas in the presence of palladium (H₂/Pd) . This compound is widely used in pharmaceutical and chemical research due to fluorine’s ability to enhance metabolic stability and bioavailability in drug candidates . Commercial suppliers such as BLD Pharm Ltd. and CymitQuimica offer it in purities up to 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-fluorophenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration of fluorobenzene, followed by catalytic reduction. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Reduction of 2,4-Dinitrophenol

A widely reported method involves reducing 2,4-dinitrophenol with hydrosulfide (H₂S) in alkaline conditions, followed by acid workup . The reaction proceeds via partial reduction to 2-amino-4-nitrophenolate, which is then isolated and further processed. Key steps include:

-

Conditions : Aqueous NaOH, H₂S gas, 20–100°C.

-

Purification : Filtration and pH adjustment (4.5–5.5) to precipitate the final product .

Hofmann Degradation of Pyridine Derivatives

A three-step method starting from 2-pyridine carboxylic acid involves:

-

Fluorination to form 4-fluoropyridine-2-carboxylic acid.

-

Conversion to 4-fluoropyridine-2-formamide using chloroformate.

Electrophilic Amination

4-Fluorophenol undergoes electrophilic amination with diazenes (N₂H₂X) in the presence of ZrCl₄, leading to substitution at the fluorine position . This reaction uniquely removes the fluorine atom and introduces an amino group.

Coordination Chemistry

The amino and hydroxyl groups form stable 5-membered chelate rings with metals like tin(IV), enhancing biological activity . For example:

-

Tin(IV) Complex : Reacts with tin chloride to form a heteroleptic complex with potential anticancer properties.

Substitution Reactions

-

Fluorine Replacement : Electrophilic amination replaces the fluorine atom with an amino group, yielding 2-amino-4-chlorophenol derivatives .

-

Benzoxazine Synthesis : Reacts with 1,2-diketones to form fluorescent benzoxazine derivatives via cyclization .

Oxidative Coupling

The compound undergoes oxidative coupling with aromatic amines to form azo dyes, used in textiles and pharmaceuticals.

Pharmaceutical Intermediates

Serves as a precursor for APIs, particularly in the synthesis of:

-

Anticancer Agents : Metal complexes with tin(IV) exhibit cytotoxic effects against human cancer cells.

-

Fluorinated Analogs : Used in drug discovery due to its high reactivity and ability to form fluorinated derivatives .

Fluorescent Dyes

Benzoxazine derivatives synthesized from this compound show strong fluorescence, applicable in:

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

2-Amino-4-fluorophenol is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its ability to form benzoxazole and benzoxazine derivatives is particularly valuable. These derivatives have shown promise in drug discovery due to their biological activities. For instance, benzoxazine derivatives synthesized from this compound have demonstrated potential as anticancer agents .

Case Study:

A study highlighted the synthesis of a fluorescent benzoxazine derivative from this compound and 1,2-diketones, showcasing its application in developing novel fluorescent probes for biological imaging .

Material Science Applications

Fluorescent Dyes:

The compound is also employed in creating fluorescent dyes used in various applications, including biological assays and materials characterization. The unique properties of fluorinated compounds enhance the stability and brightness of the dyes produced .

Case Study:

Research has demonstrated that functionalized benzoxazoles derived from this compound can be used in organic light-emitting diodes (OLEDs), indicating its potential in electronic applications .

Analytical Chemistry

Reagent for Spectroscopic Analysis:

this compound serves as a reagent in analytical chemistry, particularly in spectroscopic techniques. Its ability to form chelates with metal ions allows for the detection and quantification of various analytes in complex mixtures.

Case Study:

In one study, the compound was used to develop a method for determining trace amounts of heavy metals in environmental samples through fluorescence spectroscopy, demonstrating its utility in environmental monitoring .

Biological Research

Cytotoxicity Studies:

The compound has been investigated for its cytotoxic effects on various cancer cell lines. Its coordination with metal ions has been linked to enhanced cytotoxicity, making it a candidate for further research in cancer therapeutics.

Case Study:

In vitro studies indicated that complexes formed between this compound and tin(IV) exhibited significant cytotoxicity against human cancer cells, suggesting potential therapeutic applications .

Environmental Applications

Biodegradation Studies:

Research into the environmental impact of this compound has shown its potential degradation pathways under microbial action, which is crucial for assessing its environmental safety.

Case Study:

A study evaluated the biodegradation of this compound by specific microbial strains, highlighting its breakdown products and their ecological implications .

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorophenol involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with biological targets, such as enzymes, altering their activity. The compound’s cytotoxic effects are attributed to its ability to disrupt cellular processes by binding to critical proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-amino-4-fluorophenol with its chloro, nitro, and trifluoromethyl derivatives, highlighting key structural and physicochemical differences:

Key Observations :

- Electron-Withdrawing Effects: Fluorine’s electronegativity enhances the acidity of the phenolic -OH group compared to chloro analogues but less than nitro groups. This property influences solubility and reactivity in cross-coupling reactions .

- Synthetic Routes: Chloro and bromo analogues (e.g., 2-amino-4-chlorophenol) are synthesized via SnCl₂-mediated reductions, while the fluorinated derivative requires H₂/Pd catalysis .

Physicochemical Properties

- Melting Points: Fluorine’s small atomic size and strong C-F bond result in higher melting points compared to chloro derivatives (e.g., 2-amino-4-fluorobenzoic acid: 188–196°C vs. Nitro groups further elevate melting points due to increased polarity (e.g., 2-amino-4-nitrophenol: 143°C) .

- Solubility : Fluorinated compounds generally exhibit lower aqueous solubility than hydroxylated analogues but better lipid solubility, making them favorable in drug design .

Recommendations for Future Research :

- Comprehensive toxicological studies on this compound.

- Exploration of its electrochemical properties for battery or catalyst design.

- Comparative analysis of bioactivity against pathogens versus chloro analogues.

Biological Activity

2-Amino-4-fluorophenol (CAS number 399-97-3), also known as 5-fluoro-2-hydroxyaniline, is a fluorinated aminophenol compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a primary amine and a hydroxyl group at the ortho and para positions of the phenolic ring, respectively. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a valuable building block for synthesizing various pharmaceutical compounds, including benzoxazoles and benzoxazines .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. For instance, it has been shown to possess cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells.

Case Studies

-

Cytotoxicity Assays :

- In vitro studies indicated that derivatives of this compound demonstrated potent antiproliferative effects. For example, one study reported an IC50 value of 2.01 µM for a derivative against HT29 cells .

- Another investigation revealed that a heteroleptic tin(IV) complex formed with this compound exhibited notable cytotoxicity towards human cancer cells, suggesting potential for further development as an anticancer agent .

-

Mechanisms of Action :

- The mechanisms underlying the anticancer effects of this compound may involve the induction of apoptosis and cell cycle arrest. Research indicates that it can activate apoptotic pathways, leading to increased caspase activity in treated cancer cells .

- Additionally, its ability to form complexes with metal ions may enhance its biological activity through metal-mediated pathways.

Antioxidant Properties

In addition to its anticancer effects, this compound has been investigated for its antioxidant properties . Compounds with similar structures have shown potential in scavenging free radicals and protecting cells from oxidative stress. This dual activity could be beneficial in developing therapeutic agents that target both cancer and oxidative stress-related diseases .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of fluorinated aniline derivatives with hydroxylating agents. This compound serves as a precursor for synthesizing more complex structures with enhanced biological activities.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (HT29) | 2.01 |

| Tin(IV) complex | Cytotoxicity against human cancer cells | Not specified |

| Derivative A | Apoptosis induction | Not specified |

| Derivative B | Antioxidant activity | Not specified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-4-fluorophenol, and how are reaction conditions optimized?

- Methodological Answer : this compound is typically synthesized via fluorination of 2-aminophenol derivatives or reduction of nitro precursors. Key optimization parameters include temperature control (e.g., 80–100°C for fluorination), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., KF or CsF for halogen exchange). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >97% purity. Characterization by NMR (<sup>1</sup>H/<sup>19</sup>F) and IR spectroscopy confirms functional groups .

Q. How does this compound act as a ligand in metal coordination chemistry?

- Methodological Answer : The compound’s amino (-NH2) and hydroxyl (-OH) groups enable chelation with transition metals (e.g., Mo, Sn) to form five-membered ring complexes. For example, Schiff base ligands derived from this compound and pyridinecarboxaldehyde coordinate with molybdenum(VI) to form complexes characterized by X-ray crystallography and IR spectroscopy. These complexes exhibit distinct geometries (octahedral or square pyramidal) depending on the metal center .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Analysis : NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) identifies substituent positions and purity.

- Thermal Stability : Differential scanning calorimetry (DSC) confirms the melting point (130–135°C).

- Metal Complex Characterization : Elemental analysis (C, H, N), FT-IR (for M–O/N bonds), and single-crystal X-ray diffraction determine coordination modes .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for metal complexes of this compound?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC50 values) may arise from variations in metal-ligand stoichiometry, assay conditions (cell line specificity, incubation time), or impurities. To address this:

- Standardize synthesis protocols (e.g., strict anhydrous conditions for Sn complexes).

- Validate biological assays using multiple cell lines (e.g., HeLa, MCF-7) and controls.

- Employ HPLC-MS to verify complex purity and stability in solution .

Q. What strategies improve the yield of benzimidazole derivatives synthesized from this compound?

- Methodological Answer : Benzimidazole formation via cyclocondensation with aldehydes or ketones can be enhanced by:

- Microwave-assisted synthesis (reduces reaction time from hours to minutes).

- Acid catalysis (e.g., HCl or p-TsOH) at 60–80°C.

- Solvent optimization (e.g., ethanol for solubility vs. toluene for azeotropic water removal).

- Monitor reaction progress by TLC and isolate products via flash chromatography .

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound?

- Methodological Answer : The electron-withdrawing fluorine atom at the 4-position deactivates the aromatic ring, directing electrophilic substitution to the 5-position. This can be studied via:

Properties

IUPAC Name |

2-amino-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDFRPKVIZMKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192952 | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-97-3 | |

| Record name | 2-Amino-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.